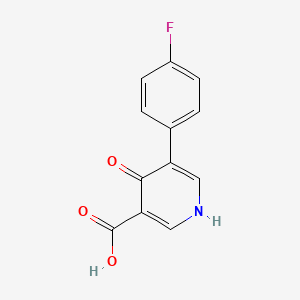

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

概要

説明

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a dihydropyridine ring substituted with a fluorophenyl group and a carboxylic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. For this specific compound, the following steps are generally followed:

Starting Materials: 4-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.

Reaction Conditions: The reactants are mixed in ethanol and heated under reflux for several hours.

Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

化学反応の分析

Types of Reactions

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: 5-(4-Fluorophenyl)pyridine-3-carboxylic acid.

Reduction: 5-(4-Fluorophenyl)-4-hydroxy-1,4-dihydropyridine-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is studied for its potential as a calcium channel blocker. Compounds with similar structures have shown efficacy in modulating calcium ion flow in cells, which is crucial for various physiological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and angina. Its ability to interact with calcium channels makes it a candidate for drug development in this area.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations.

作用機序

The mechanism of action of 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

類似化合物との比較

Similar Compounds

Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

Felodipine: Similar in structure and function, used for managing high blood pressure.

Uniqueness

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its binding affinity and selectivity for calcium channels, potentially leading to improved therapeutic outcomes.

生物活性

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 1052114-81-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, supported by relevant data tables and findings from various studies.

- Molecular Formula : C12H8FNO3

- Molecular Weight : 233.2 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine exhibit significant anticancer properties. In particular, the compound has been evaluated for its effects on A549 human lung adenocarcinoma cells.

Findings from Case Studies

-

Cell Viability Assays :

- The compound exhibited a structure-dependent anticancer activity. For instance, when exposed to a concentration of 100 µM for 24 hours, it resulted in varying cell viability rates:

- Comparative Analysis :

Antimicrobial Activity

The antimicrobial potential of 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine derivatives has also been investigated, particularly against multidrug-resistant strains.

Key Research Insights

- Pathogen Resistance :

- Screening Results :

Table 1: Summary of Biological Activities

特性

IUPAC Name |

5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)9-5-14-6-10(11(9)15)12(16)17/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTVDTIADHKZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。